N,N-Dimethyldocosanamide
Description
N,N-Dimethyldocosanamide (CAS 74958-93-3) is a long-chain fatty acid amide with a 22-carbon backbone (docosanamide) and two methyl groups attached to the nitrogen atom. It is synthesized and supplied by Shenzhen Atopharma Chemical Co. at 95% purity, primarily for research and pharmaceutical applications . Its structure (C24H49NO) imparts high lipophilicity, making it suitable for lipid-based formulations or surfactant applications. However, detailed safety data and industrial uses remain underexplored in the literature.
Properties
CAS No. |
74958-93-3 |
|---|---|
Molecular Formula |
C24H49NO |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N,N-dimethyldocosanamide |
InChI |
InChI=1S/C24H49NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(2)3/h4-23H2,1-3H3 |
InChI Key |
VVGZHPZGQIIHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyldocosanamide can be synthesized through several methods. One common approach involves the reaction of docosanoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where docosanoic acid and dimethylamine are combined under controlled temperature and pressure conditions. The reaction is catalyzed by acidic or basic catalysts to enhance the yield and purity of the final product. The resulting compound is then subjected to purification processes such as filtration, distillation, and crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyldocosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
N,N-Dimethyldocosanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: this compound is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyldocosanamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Chain Length and Lipophilicity
N,N-Dimethyldocosanamide’s 22-carbon chain distinguishes it from shorter-chain analogs:
- N,N-Dimethyloctanamide (C10H21NO, CAS 1118-92-9): An 8-carbon analog with a molecular weight of 171.28 g/mol. Its shorter chain reduces lipophilicity, enhancing solubility in polar solvents compared to docosanamide .
- N,N-Dimethylformamide (DMF) (C3H7NO): A 1-carbon solvent with high polarity, widely used in organic synthesis and pharmaceuticals .
Table 1: Structural Comparison
| Compound | Carbon Chain Length | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | 22 | 367.65 | Amide, Methyl |
| N,N-Dimethyloctanamide | 8 | 171.28 | Amide, Methyl |
| N,N-Dimethylformamide | 1 | 73.09 | Amide, Methyl |
Functional Group Modifications
- N-(2-Hydroxyethyl)docosanamide (CAS 94109-05-4): Incorporates a hydroxyethyl group, increasing polarity and enabling use in cosmetics as a surfactant .
- N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide (CAS 1353218-55-9): A branched derivative with hydroxyl groups, enhancing water solubility for drug delivery applications .
Physical and Chemical Properties
Solubility and Stability
- This compound : Predicted low water solubility due to its long hydrocarbon chain; stable under standard storage conditions (-20°C) .
- N,N-Dimethyloctanamide: Partially miscible in water but fully soluble in organic solvents like ethanol .
- DMF : Fully miscible in water and most organic solvents, with a boiling point of 153°C .
Table 2: Physical Properties
| Compound | Solubility | Boiling Point (°C) | Storage Conditions |
|---|---|---|---|
| This compound | Low (organic) | Not reported | -20°C |
| N,N-Dimethyloctanamide | Moderate | Not reported | Room temperature |
| DMF | High | 153 | Room temperature |
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